REACTION_CXSMILES
|
[O:1]=[S:2]([Cl:4])Cl.N([O-])=[O:6].[Na+].N[C:10]1[CH:11]=[CH:12][C:13]([C:16]#[N:17])=[N:14][CH:15]=1>O.Cl>[C:16]([C:13]1[N:14]=[CH:15][C:10]([S:2]([Cl:4])(=[O:1])=[O:6])=[CH:11][CH:12]=1)#[N:17] |f:1.2|
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
CuCl2
|
Quantity
|
22 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
534 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=NC1)C#N
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
thionyl chloride CuCl2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 18 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 15 min
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=N1)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 620 mg | |
YIELD: CALCULATEDPERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |